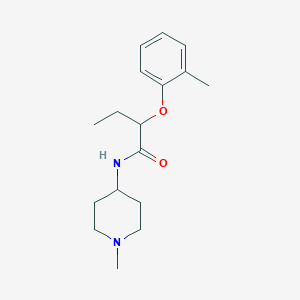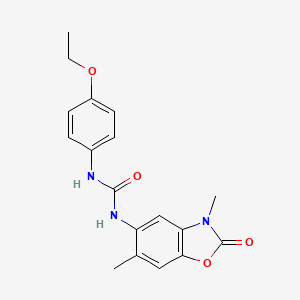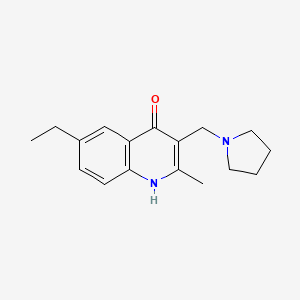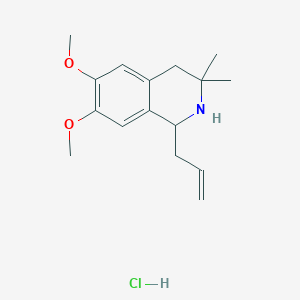
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPMP belongs to the class of piperidine derivatives and has been studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory and immune responses. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and other neurological disorders.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide also has a low toxicity and is stable under a variety of conditions. However, there are also limitations to the use of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments. It has limited solubility in water, which may make it difficult to use in certain assays. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
将来の方向性
There are several future directions for the study of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Another direction is to study the effects of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide on other signaling pathways and enzymes, which may provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide in vivo, which may pave the way for its development as a therapeutic agent.
合成法
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 2-(2-methylphenoxy)butyric acid with N-(1-methyl-4-piperidinyl)aminoethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学的研究の応用
2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been studied for its potential applications in the field of medicine. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo. 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. In addition, 2-(2-methylphenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-15(21-16-8-6-5-7-13(16)2)17(20)18-14-9-11-19(3)12-10-14/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPQEAIELYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)


![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![2,6-di-tert-butyl-4-{[2-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B5129380.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)

![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)